FAAH Enzymatic Inhibitory Potency: Meta- vs. Para-Substituted 1,2,3-Thiadiazol-4-yl Carbamates
The cyclohexylcarbamic acid ester derived from 3-(1,2,3-thiadiazol-4-yl)phenol (the phenol analog of the target aniline) exhibited FAAH inhibitory potency in the range of 0.74–3.9 nM (IC50) in rat brain membrane preparations [1]. In contrast, the para-substituted regioisomer, cyclohexylcarbamic acid 4-(1,2,3-thiadiazol-4-yl)phenyl ester, inhibited FAAH with an IC50 of 21 nM under equivalent assay conditions (Wistar rat cerebral membrane, liquid scintillation counting) [2]. This represents an approximately 5- to 28-fold potency advantage conferred by meta-substitution on the phenyl ring for the identical 1,2,3-thiadiazol-4-yl heterocycle and N-cyclohexyl carbamate side chain.
| Evidence Dimension | FAAH enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Meta-substituted: 0.74–3.9 nM (cyclohexylcarbamate, compound 314) in Wistar rat cerebral membranes |
| Comparator Or Baseline | Para-substituted: 21 nM (cyclohexylcarbamic acid 4-(1,2,3-thiadiazol-4-yl)phenyl ester, CHEMBL551719) in Wistar rat cerebral membranes |
| Quantified Difference | ~5- to 28-fold greater potency for meta-substituted analog (0.74–3.9 nM vs. 21 nM) |
| Conditions | Inhibition of FAAH in Wistar rat cerebral membrane by liquid scintillation counting; meta data from ChemMedChem 2010 library; para data from BindingDB (ChEMBL curated) |
Why This Matters
For programs aiming to maximize FAAH inhibitory potency, the meta-substituted aniline building block enables access to a chemotype with up to 28-fold greater target engagement than the para isomer, directly affecting lead optimization efficiency and the number of synthetic iterations required.
- [1] Käsnänen, H.; Myllymäki, M.J.; Minkkilä, A.; et al. 3-Heterocycle-Phenyl N-Alkylcarbamates as FAAH Inhibitors. ChemMedChem 2010, 5 (2), 213–231. PMID: 20024981. View Source
- [2] BindingDB Entry BDBM50295684 (CHEMBL551719). Cyclohexylcarbamic acid 4-(1,2,3-thiadiazol-4-yl)phenyl ester. FAAH IC50 = 21 nM. Accessed via BindingDB, University of California San Diego. View Source
